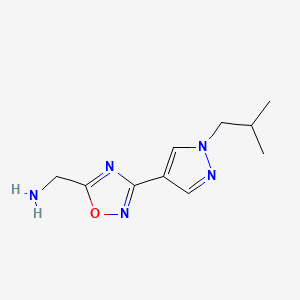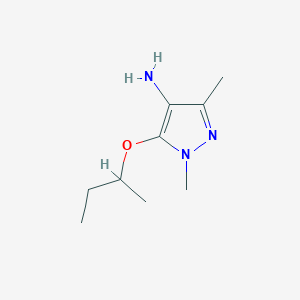
1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of a hydroxy group and two methyl groups on a phenyl ring, attached to a butanone chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-3,5-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
化学反応の分析
Types of Reactions: 1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the butanone chain can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 1-(2-hydroxy-3,5-dimethylphenyl)butanoic acid.
Reduction: Formation of 1-(2-hydroxy-3,5-dimethylphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
1-(2-Hydroxy-3,5-dimethylphenyl)propan-1-one: Similar structure but with a shorter carbon chain.
1-(2-Hydroxy-3,5-dimethylphenyl)ethan-1-one: Even shorter carbon chain, leading to different physical and chemical properties.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
1-(2-hydroxy-3,5-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C12H16O2/c1-4-5-11(13)10-7-8(2)6-9(3)12(10)14/h6-7,14H,4-5H2,1-3H3 |
InChIキー |
LZCPICUGPOMPDU-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=CC(=CC(=C1O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



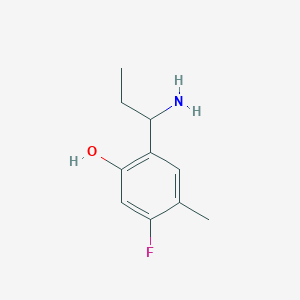
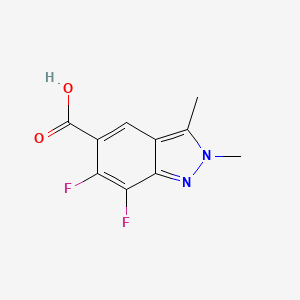
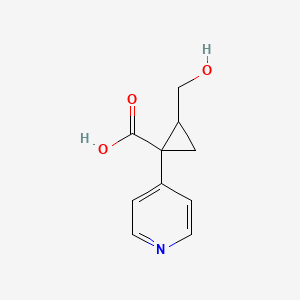
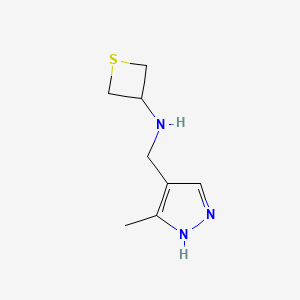

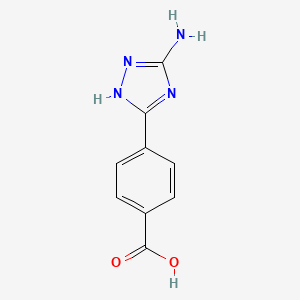

![2-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13320981.png)
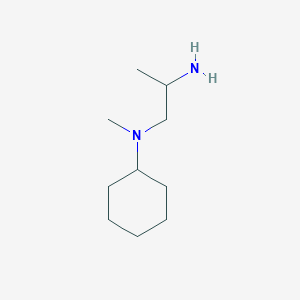
![tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13320984.png)
